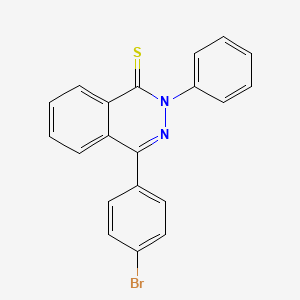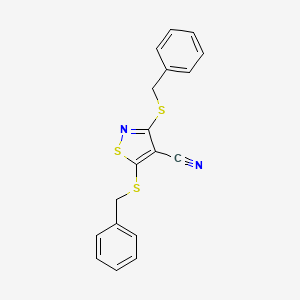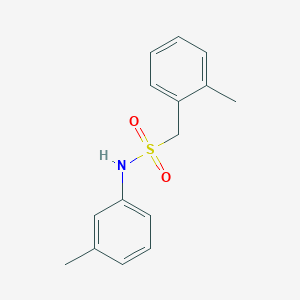![molecular formula C17H18BrN5O5S B11109163 2-amino-8-[(2-bromobenzyl)sulfanyl]-9-(beta-D-ribofuranosyl)-9H-purin-6-ol](/img/structure/B11109163.png)
2-amino-8-[(2-bromobenzyl)sulfanyl]-9-(beta-D-ribofuranosyl)-9H-purin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-8-{[(2-BROMOPHENYL)METHYL]SULFANYL}-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound with a unique structure that includes a purine base, a bromophenyl group, and a dihydroxy oxolane ring
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the oxolane ring can be oxidized to form carbonyl compounds.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Scientific Research Applications
2-AMINO-8-{[(2-BROMOPHENYL)METHYL]SULFANYL}-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Biochemistry: It is used in the study of enzyme interactions and metabolic pathways.
Industrial Chemistry: It is explored for its use in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The purine base can mimic natural nucleotides, allowing it to interfere with DNA and RNA synthesis. The bromophenyl group can enhance the compound’s binding affinity to certain proteins, while the dihydroxy oxolane ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets .
Comparison with Similar Compounds
Similar compounds include other purine derivatives with different substituents on the purine ring or the attached groups. For example:
2-AMINO-6-CHLOROPURINE: This compound has a chlorine atom instead of a bromophenyl group.
9-(2-HYDROXYETHYL)PURINE: This compound has a hydroxyethyl group instead of the dihydroxy oxolane ring. The uniqueness of 2-AMINO-8-{[(2-BROMOPHENYL)METHYL]SULFANYL}-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE lies in its combination of functional groups, which confer specific chemical properties and biological activities
Properties
Molecular Formula |
C17H18BrN5O5S |
|---|---|
Molecular Weight |
484.3 g/mol |
IUPAC Name |
2-amino-8-[(2-bromophenyl)methylsulfanyl]-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C17H18BrN5O5S/c18-8-4-2-1-3-7(8)6-29-17-20-10-13(21-16(19)22-14(10)27)23(17)15-12(26)11(25)9(5-24)28-15/h1-4,9,11-12,15,24-26H,5-6H2,(H3,19,21,22,27)/t9-,11-,12-,15-/m1/s1 |
InChI Key |
XOBSYPQOVFJWKI-SDBHATRESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC3=O)N)Br |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzoyloxy)-5-[((Z)-2-{2-[(2,2-diphenylacetyl)amino]acetyl}hydrazono)methyl]phenyl benzoate](/img/structure/B11109090.png)
![N-(2,4-Dimethylphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide](/img/structure/B11109096.png)
![Ethyl [(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate](/img/structure/B11109097.png)
![N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-4-methylbenzamide](/img/structure/B11109098.png)
![phenyl 2-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]benzenesulfonate](/img/structure/B11109104.png)
![N'-[(Z)-(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide](/img/structure/B11109105.png)
![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(2,6-dimethylphenyl)-2-oxoacetamide](/img/structure/B11109116.png)

![11-(3-Bromophenyl)indeno[2,3-e]indeno[3,2-b]pyridine-10,12-dione](/img/structure/B11109138.png)
![N-benzyl-4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B11109140.png)


![N-[4-(hexylcarbamoyl)phenyl]-3-methylbenzamide](/img/structure/B11109161.png)
![N-(2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B11109169.png)
